(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
Description
(Z)-N-(6-Acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a benzothiazole-derived compound characterized by a unique Z-configuration imine moiety, an acetamido group at position 6, a 2-methoxyethyl substituent at position 3, and a phenoxypropanamide side chain. The acetamido and phenoxy groups enhance solubility and binding affinity, while the 2-methoxyethyl group may improve metabolic stability .
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15(25)22-16-8-9-18-19(14-16)29-21(24(18)11-13-27-2)23-20(26)10-12-28-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMUEIYTCBSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide typically involves multiple steps, starting from commercially available starting materials
Formation of Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of Acetamido and Methoxyethyl Groups: The acetamido group can be introduced via acetylation of the amine group, while the methoxyethyl group can be added through an alkylation reaction.
Coupling with Phenoxypropanamide: The final step involves the coupling of the benzo[d]thiazole derivative with phenoxypropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of cancer cells by inducing apoptosis.
Industry: Potential use as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis, such as protein kinases or DNA topoisomerases.
Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of programmed cell death.
Comparison with Similar Compounds
Core Heterocyclic Scaffold
- Target Compound : Features a benzo[d]thiazole core with a Z-configuration imine at position 2.
- N-(6-Nitrobenzo[d]thiazol-2-yl) Derivatives (): Replace the acetamido group with a nitro substituent at position 4.
- EU Patent Compounds () : Include trifluoromethyl-substituted benzothiazoles (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide). The trifluoromethyl group improves lipophilicity and metabolic resistance compared to the target’s 2-methoxyethyl group .
Side Chain Modifications
- Triazole-Containing Acetamides () : Incorporate 1,2,3-triazole rings (e.g., compound 6b), which increase polarity and hydrogen-bonding capacity but may reduce membrane permeability .
- Thiadiazole Derivatives () : Use 1,3,4-thiadiazole-thioacetamide side chains (e.g., compound 6d), which enhance metal-binding properties and kinase inhibition but introduce steric hindrance .
Spectral and Physicochemical Data
- IR Spectroscopy: Target Compound: Expected C=O stretch at ~1670 cm⁻¹ (acetamide), similar to ’s compounds (1671–1682 cm⁻¹) . ’s Nitro Derivatives: Show additional NO₂ asymmetric stretches at ~1504 cm⁻¹ .
- ¹H NMR: Target’s phenoxypropanamide chain would exhibit signals at δ 5.3–5.5 ppm (OCH₂), aligning with ’s alkyne-derived OCH₂ peaks .
Biological Activity
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H19N3O5S
- Molecular Weight : 437.47 g/mol
- IUPAC Name : N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide
The primary biological target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . The compound inhibits PTP1B by binding to its catalytic and second aryl binding sites, which plays a crucial role in the regulation of insulin and leptin signaling pathways. This inhibition enhances the signaling through these pathways, leading to improved glucose uptake and energy homeostasis, which are vital for managing Type II diabetes.
Antihyperglycemic Effects
Research indicates that this compound exhibits significant antihyperglycemic effects in vivo. In studies involving streptozotocin-induced diabetic Wistar rats, the compound demonstrated a marked reduction in blood glucose levels, indicating its potential utility in diabetes treatment.
Pharmacokinetics
The pharmacokinetic profile suggests that the compound has favorable absorption and distribution characteristics. Its efficacy is influenced by environmental factors such as solvent polarity, which can affect its stability and interaction dynamics.
Case Studies
- In Vivo Studies : A study on diabetic rat models showed that administration of the compound resulted in a significant decrease in fasting blood glucose levels compared to control groups. This suggests a strong potential for therapeutic applications in diabetes management.
- Cellular Studies : In vitro studies have indicated that the compound enhances insulin receptor signaling, leading to increased glucose uptake in muscle cells. This effect is attributed to the inhibition of PTP1B activity.
Data Table: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antihyperglycemic | Significant reduction in blood glucose levels | |
| Insulin Signaling | Enhanced signaling through insulin receptors | |
| Pharmacokinetics | Favorable absorption and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
